Product packaging for L-Alanine isopropyl ester(Cat. No.:)

L-Alanine isopropyl ester

Cat. No.: B8817516
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-YFKPBYRVSA-N
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Description

Historical Context and Evolution of L-Alanine Ester Derivatives in Synthetic Chemistry

The study of amino acids and their derivatives has been a cornerstone of organic and biochemistry since the first synthesis of an amino acid, alanine (B10760859), in 1850. wikipedia.org The development of methods to protect the reactive functional groups of amino acids, such as the carboxylic acid and amine groups, was a critical step in enabling their use in complex synthetic procedures like peptide synthesis. Esterification of the carboxylic acid group is a common protective strategy, and the use of various alcohol moieties has evolved over time to fine-tune properties like reactivity and solubility.

Initially, simple alkyl esters like methyl and ethyl esters were predominantly used. The exploration of bulkier ester groups, such as the isopropyl group in L-alanine isopropyl ester, offered different steric and electronic properties, which could be exploited in stereoselective reactions. The synthesis of amino acid esters, including benzyl (B1604629) esters, has been a topic of study for decades, reflecting their fundamental importance in organic synthesis. acs.org The progression from simple esters to more complex derivatives like this compound highlights the increasing sophistication of synthetic chemistry, aiming to achieve greater control over reaction outcomes. Novel poly(ester-amide)s based on L-alanine have been synthesized through direct melt copolycondensation, demonstrating the continued innovation in creating new materials from amino acid building blocks. cerist.dz

Stereochemical Significance of this compound in Chiral Synthesis

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology, as the physiological effects of enantiomers can differ significantly. mdpi-res.com this compound, being derived from the chiral amino acid L-alanine, is an enantiomerically pure compound. This inherent chirality makes it a valuable component of the "chiral pool," which refers to the collection of readily available, enantiomerically pure natural products used as starting materials for the synthesis of other chiral molecules. bccollegeasansol.ac.in

The primary stereochemical significance of this compound lies in its application as a chiral auxiliary. A chiral auxiliary is a temporary addition to a molecule that directs a chemical reaction to favor the formation of one stereoisomer over another. bccollegeasansol.ac.in For instance, in asymmetric Diels-Alder reactions, chiral auxiliaries derived from amino acids have been tested for their efficiency in controlling diastereofacial selectivity. cdnsciencepub.comcdnsciencepub.com Although some studies have explored N-acryloyl-L-phenylalanine methyl ester, the principles apply to other amino acid esters like this compound, where the chiral center influences the approach of reagents. cdnsciencepub.comcdnsciencepub.com The use of L-alanine as a source of chirality has also been proposed for the synthesis of complex heterocyclic scaffolds like tetrahydro-β-carbolines. mdpi.com The stereochemistry at the alpha-carbon of the alanine moiety is critical in determining the three-dimensional structure and, consequently, the biological activity of the final products in drug synthesis. vulcanchem.com

Overview of Multifaceted Research Trajectories for this compound

The research applications of this compound are diverse, reflecting its versatility as a chemical intermediate. chemimpex.comnih.gov A significant area of investigation is in pharmaceutical development, where it serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com It is notably used in the synthesis of antiviral prodrugs, such as those for treating Hepatitis C. chemicalbook.com The ester moiety can enhance properties like bioavailability, allowing for more effective drug delivery. chemimpex.com

In the field of peptide chemistry, this compound and its hydrochloride salt are used in the synthesis of peptides. chemimpex.compeptide.com The isopropyl ester group serves as a protecting group for the carboxylic acid of alanine, allowing for the controlled formation of peptide bonds.

Beyond pharmaceuticals, this compound finds applications in other sectors:

Biotechnology: It is utilized in cell culture media as a nutrient source to support the growth of various cell lines for research purposes. chemimpex.com

Food Industry: The compound can be employed as a flavoring agent or food additive. chemimpex.com

Cosmetics: Due to potential moisturizing properties, it can be incorporated into skin care product formulations. chemimpex.com

The compound's utility as an intermediate in the synthesis of a wide range of bioactive molecules, including agrochemicals, further highlights its broad applicability in chemical research. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 62062-65-1
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol nih.gov
IUPAC Name propan-2-yl (2S)-2-aminopropanoate;hydrochloride nih.gov
SMILES CC@@HN.Cl nih.gov
Melting Point 85 °C biosynth.com
Solubility High solubility in water and organic solvents. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8817516 L-Alanine isopropyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1

InChI Key

QDQVXVRZVCTVHE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N

Canonical SMILES

CC(C)OC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies for L Alanine Isopropyl Ester

Esterification Pathways from L-Alanine

The direct esterification of L-Alanine with isopropanol (B130326) represents the most straightforward approach to producing L-Alanine isopropyl ester. This transformation is typically achieved under acidic conditions, which catalyze the reaction between the carboxylic acid group of the amino acid and the hydroxyl group of the alcohol.

Acid-Catalyzed Direct Esterification Approaches

Acid catalysis is essential for the esterification of L-Alanine, as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropanol. This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. masterorganicchemistry.com Common acid catalysts include thionyl chloride and anhydrous hydrogen chloride gas. xgm888.comchemicalbook.com

Thionyl chloride (SOCl₂) serves as an effective reagent for the synthesis of this compound from L-Alanine and isopropanol. In this method, thionyl chloride reacts with isopropanol in situ to form sulfurous acid diisopropyl ester and hydrogen chloride (HCl). The generated HCl then acts as the catalyst for the esterification reaction. An alternative and more direct role is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with the alcohol.

One documented laboratory procedure involves the dropwise addition of thionyl chloride to a suspension of the hydrochloride salt of L-alanine in isopropanol at a controlled temperature of 0 °C. chemicalbook.com The reaction mixture is then stirred at room temperature overnight. Following the reaction period, the solvent is concentrated to yield the final product, this compound hydrochloride. chemicalbook.com This method has been reported to achieve a high yield. chemicalbook.com

Table 1: Synthesis of this compound via Thionyl Chloride

Reactants Reagents Temperature Duration Yield Reference

The use of anhydrous hydrogen chloride (HCl) gas dissolved in an alcohol is a classic and effective method for Fischer-Speier esterification. sciencemadness.orgmdpi.com In this approach, dry HCl gas is bubbled through isopropanol to create an acidic solution. L-Alanine is then introduced into this solution, and the mixture is typically heated under reflux to drive the reaction toward the ester product. mdpi.comoperachem.com

The mechanism involves the protonation of the L-Alanine's carboxylic acid group by the strong acid (HCl), which activates it for attack by the isopropanol. Water is formed as a byproduct, and since the reaction is reversible, the use of excess isopropanol as the solvent helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comgoogle.com The final product is isolated as the hydrochloride salt, which enhances its stability. xgm888.com While specific yield data for this direct application on L-Alanine is not extensively detailed in readily available literature, it is a standard and reliable method for esterifying amino acids. operachem.com In some multi-step syntheses, dry hydrogen chloride gas is passed through the reaction mixture containing the ester to facilitate the formation and precipitation of the final hydrochloride salt. google.com

Utilization of Thionyl Chloride in Isopropanol

Catalytic Esterification Methods

To improve reaction efficiency, reduce the use of corrosive reagents, and facilitate industrial-scale production, various heterogeneous and homogeneous catalysts have been developed for the esterification of L-Alanine.

A notable advancement in the synthesis of this compound hydrochloride involves the use of alumina (B75360) (Al₂O₃) as a catalyst. guidechem.com This method significantly reduces the required amount of thionyl chloride, thereby minimizing waste gas emissions and improving the safety profile of the process. guidechem.com The reaction proceeds by mixing isopropanol with a small quantity of thionyl chloride, followed by the addition of L-Alanine and alumina.

The mixture is stirred, typically at room temperature initially, and then heated for an extended period to ensure complete reaction. guidechem.com Following the catalytic reaction, the pH is adjusted with aqueous HCl, and the product is isolated through concentration, cooling, and crystallization with an anti-solvent like diethyl ether. guidechem.com This method has demonstrated high yields and product purity, making it suitable for industrial production. guidechem.com The alumina catalyst can also be recovered and reused, adding to the economic and environmental advantages of the process. guidechem.com

Table 2: Alumina-Catalyzed Synthesis of this compound Hydrochloride

L-Alanine (mol) Isopropanol (mL) Thionyl Chloride (mL) Alumina (g) Temp (°C) Time (h) Yield Purity Reference
1 90 4.36 5 20 -> 40 24 90.85% 99.1% guidechem.com
1 180 5.81 10 20 -> 40 24 92.5% 99.4% guidechem.com

Strong acidic cation exchange resins are effective heterogeneous catalysts for esterification reactions. google.com A method for preparing this compound hydrochloride utilizes such a resin. The process begins with the conversion of L-Alanine into an intermediate, 4-methyl-2,5-diketone oxazolidine (B1195125). google.com

This intermediate is then dissolved in a solvent like toluene (B28343), along with the strong acidic ion resin and an ionic liquid. Isopropanol is added to the mixture, which is heated and stirred for several hours. google.com After the reaction, the resin is filtered off, and dry hydrogen chloride gas is passed through the filtrate to precipitate the product as this compound hydrochloride. google.com The final product is collected by filtration and can be purified by recrystallization from isopropanol. Yields for this method vary depending on the specific reaction conditions but have been reported to be as high as 83.2%. google.com

Table 3: Synthesis via Strong Acidic Ion Resin Catalysis

Intermediate Catalyst Solvent Reaction Temp. Reaction Time Yield Reference

Table of Compounds

Compound Name Synonym(s) Molecular Formula
L-Alanine (S)-2-Aminopropionic Acid C₃H₇NO₂
This compound Isopropyl L-alaninate; O-Isopropyl-L-alanine C₆H₁₃NO₂
This compound hydrochloride (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride C₆H₁₄ClNO₂
Isopropanol Isopropyl alcohol; 2-Propanol C₃H₈O
Thionyl chloride SOCl₂
Hydrogen chloride HCl
Alumina Aluminum oxide Al₂O₃
Diethyl ether C₄H₁₀O
Toluene C₇H₈
Alumina-Catalyzed Reactions

Alternative Synthetic Routes

Beyond traditional esterification methods, alternative synthetic pathways for this compound have been developed to improve safety, reduce waste, and simplify procedures.

Ring Closure with Triphosgene (B27547) Followed by Isopropanol Ring Opening

A novel method for preparing this compound hydrochloride involves a two-step process starting with L-alanine. google.com The initial step is a ring-closure reaction with triphosgene to form an intermediate, 4-methyl-2,5-diketone oxazolidine. google.com This is followed by a ring-opening reaction using isopropanol under acidic conditions, which leads to the formation of the desired this compound hydrochloride. google.com

This synthetic route offers a significant advantage by avoiding the use of large quantities of highly irritating and corrosive reagents like thionyl chloride, which is common in traditional methods. google.com The process is characterized by mild reaction conditions and straightforward operations, making it a promising option for industrial-scale production. google.com One described procedure involves adding 4-methyl-2,5-diketone oxazolidine to a reactor with toluene, a catalyst (such as strong acidic ion resin), and then isopropanol. google.com The reaction mixture is heated to 50°C and stirred for 20 hours. google.com After cooling and filtration, dry hydrogen chloride gas is passed through the filtrate to precipitate the crude product, which is then purified by recrystallization from isopropanol to yield this compound hydrochloride. google.com This method reports a yield of approximately 83.2%. google.com

Three-Step Methods for Amino Acid Isopropyl Ester Salts

A widely utilized three-step method has been successfully applied to synthesize various amino acid isopropyl ester salts with high yields, typically ranging from 85% to 99%. mdpi.commdpi.com This method is versatile and has been used for a range of amino acids, including glycine, L-valine, L-leucine, and L-alanine. mdpi.com

The general synthesis pathway involves:

Esterification and Chlorination: The amino acid reacts with isopropanol in the presence of a chlorinating agent. mdpi.com While thionyl chloride can be used, trimethylsilyl (B98337) chloride (TMSCl) is often preferred for safety reasons. mdpi.comresearchgate.net An excess of isopropanol serves as the reaction medium, and a molar excess of the chlorinating agent is used. mdpi.comresearchgate.net This step yields the hydrochloride salt of the amino acid isopropyl ester. mdpi.com

Neutralization and Protonation: The resulting hydrochloride salt is then subjected to neutralization and protonation reactions. nih.gov

Salt Formation: In the final step, the amino acid isopropyl ester is combined with an acid, often without a solvent, to form the desired salt. mdpi.com This solvent-free approach is advantageous as it limits volatile organic compounds and process costs, and because no by-products are formed, it results in a high-purity product. mdpi.comnih.gov

This three-step method has been effectively used to prepare ibuprofenates of amino acid isopropyl esters. mdpi.comnih.gov

Optimization of Reaction Conditions and Process Parameters

To enhance the efficiency and yield of this compound synthesis, significant research has focused on optimizing various reaction parameters.

Temperature and Time Profile Studies for Enhanced Yield

The temperature and duration of the reaction are critical factors influencing the yield of this compound. In the synthesis involving triphosgene, the ring-opening reaction is conducted at 50°C for 20 hours. google.com For methods utilizing thionyl chloride, the initial addition of the reagent is often performed at a low temperature (e.g., 0°C), followed by stirring at room temperature overnight. chemicalbook.com Another optimized procedure using a small amount of thionyl chloride with an alumina catalyst involves stirring at 15-20°C for 20-40 minutes, followed by heating to 38-42°C for 22-26 hours. google.com These specific time and temperature profiles are crucial for maximizing product formation while minimizing side reactions.

Synthesis MethodTemperature ProfileReaction TimeReported Yield
Triphosgene Route50°C20 hours~83.2% google.com
Thionyl Chloride Route0°C then Room TempOvernight87% chemicalbook.com
Catalytic Thionyl Chloride15-20°C then 38-42°C22-26 hoursup to 92.5% google.com
Cs2CO3-mediated60°C12 hours70% (for dehydroalanine (B155165) ester) nih.gov

This table presents data from various synthesis methods for this compound and related compounds, highlighting the impact of temperature and time on reaction yield.

Solvent Selection and Impact on Reaction Efficiency

The choice of solvent plays a pivotal role in the synthesis of this compound. In many procedures, an excess of isopropanol is used not only as a reactant but also as the reaction medium. mdpi.com In the triphosgene method, toluene is employed as the solvent during the ring-opening step. google.com For purification, diethyl ether is sometimes added to induce crystallization of the hydrochloride salt. google.com Research into the synthesis of related amino acid ester salts has shown that a solvent-free final step can be highly effective, reducing costs and environmental impact. mdpi.comnih.gov In some older methods for preparing amino acid alkyl ester hydrochlorides, solvents like chloroform (B151607) or methylene (B1212753) chloride were used to dissolve the product and separate it from unreacted amino acids. google.com The selection of an appropriate solvent system is crucial for reaction kinetics, solubility of reactants and products, and ease of purification.

StepSolvent(s)PurposeReference
Esterification (Thionyl Chloride)IsopropanolReactant and reaction medium mdpi.com
Ring-Opening (Triphosgene)TolueneReaction medium google.com
CrystallizationDiethyl EtherInduce precipitation of product google.com
PurificationChloroform / Methylene ChlorideDissolve product, separate from starting material google.com
Final Salt FormationSolvent-freeReduce VOCs and cost mdpi.comnih.gov

This table outlines the various solvents used in different stages of this compound synthesis and their specific functions.

Reagent Stoichiometry and Impurity Minimization

The precise control of reagent stoichiometry is fundamental to maximizing the yield and minimizing the formation of impurities. In the synthesis of amino acid isopropyl ester hydrochlorides, a molar excess of the chlorinating agent, such as trimethylsilyl chloride (1:2 ratio of amino acid to TMSCl), is typically used. mdpi.comresearchgate.net A method using a catalytic amount of thionyl chloride with alumina has been developed to reduce the use of this corrosive reagent significantly, down to 3-4% of what is used in traditional methods. google.com In this optimized process, the molar ratio of L-alanine to thionyl chloride is between 1:0.06 and 1:0.08, and the molar ratio of L-alanine to the alumina catalyst is between 1:0.05 and 1:0.1. google.com By carefully controlling the amounts of reactants and catalysts, the formation of by-products is limited, leading to a purer final product with yields up to 99.4% purity. google.com

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, typically as its hydrochloride salt, a series of purification and isolation steps are essential to obtain a product of high purity suitable for its intended applications. These methodologies focus on separating the desired ester from unreacted starting materials, byproducts, and solvents. The primary techniques employed are recrystallization from various organic solvents and comprehensive extraction and concentration procedures.

Recrystallization from Organic Solvents

Recrystallization is a fundamental technique for purifying solid compounds, and in the case of this compound hydrochloride, it is a commonly cited method to achieve high purity. This process involves dissolving the crude product in a suitable solvent or solvent system, followed by cooling or the addition of an anti-solvent to induce the formation of crystals, leaving impurities behind in the solution.

One documented method involves the use of isopropanol as the recrystallization solvent. google.com After the initial synthesis and formation of the crude this compound hydrochloride, a fine product can be obtained through recrystallization from isopropanol, yielding a white solid. google.com Specific examples from synthetic procedures demonstrate the effectiveness of this approach, where yields after recrystallization can be significant. For instance, a process starting with 115g of an intermediate yielded 126.4g of this compound hydrochloride after recrystallization from isopropanol, corresponding to a yield of approximately 75.5%. google.com

Another approach involves a solvent/anti-solvent system. It has been suggested that this compound HCl can be purified by dissolving the crude solid in a minimal amount of dichloromethane (B109758) (DCM) and then precipitating, or "crashing out," the purified product by adding hexanes. researchgate.net The resulting solid is then washed several times with hexanes to remove residual impurities. researchgate.net

In some synthesis protocols, the crystallization step is integrated directly into the workup procedure. After the reaction is complete and the solution is concentrated, diethyl ether is added to the cooled mixture. google.com This addition induces crystallization of the this compound hydrochloride, which can then be isolated by centrifugation. google.com This method has been shown to produce purities as high as 99.4%. google.com The choice of solvent is critical and depends on the solubility characteristics of the ester salt and its impurities. Alcohols are generally considered suitable for recrystallizing polar compounds like amino acid ester salts. researchgate.net

Table 1: Examples of Recrystallization/Crystallization Conditions for this compound Hydrochloride

Starting Material Scale Solvent(s) Procedure Purity Achieved Yield Reference
115g (Intermediate) Isopropanol Recrystallization - ~75.5% google.com
89g L-Alanine Diethyl ether Addition to concentrated solution to induce crystallization 99.4% 92.13% google.com
89g L-Alanine Diethyl ether Addition to concentrated solution to induce crystallization 99.1% 90.85% google.com
Not Specified Dichloromethane/Hexanes Dissolve in DCM, precipitate with hexanes - - researchgate.net

The data presented is based on specific examples found in the cited literature. Yields and purities can vary based on the precise conditions and scale of the synthesis and purification.

Extraction and Concentration Procedures

Extraction and concentration are critical steps for isolating the this compound from the reaction mixture and removing soluble impurities. These procedures are often employed both before and after the formation of the hydrochloride salt.

A general method for isolating an amino acid ester from an aqueous solution of its mineral acid salt involves neutralization followed by extraction. google.com The aqueous solution containing the salt is treated with a base, such as a sodium hydroxide (B78521) solution, to adjust the pH to a range of 7-8. google.com This converts the ester hydrochloride to its free base form, which is less soluble in water and more soluble in organic solvents. The free ester is then extracted using a water-insoluble organic solvent like 1,2-dichloroethane (B1671644) or methylene chloride. google.comorgsyn.org The extraction is typically performed at a controlled temperature, for example, 20-25°C, to minimize the hydrolysis of the ester, which can increase at higher pH and temperatures. google.com The organic layers containing the purified ester are then combined. orgsyn.org

Following extraction, the combined organic phases are often "dried" to remove residual water. This is accomplished by treating the solution with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). orgsyn.orgambeed.com After the drying agent is removed by filtration, the organic solvent is eliminated, usually under reduced pressure using a rotary evaporator. orgsyn.orgambeed.com This concentration step yields the purified product, often as an oil. orgsyn.orgambeed.com

In many synthetic pathways, a concentration step precedes the final crystallization. For instance, after the initial esterification reaction, the reaction suspension may be stirred for a prolonged period and then concentrated to yield the crude product. chemicalbook.com Similarly, following acidification of the reaction mixture with HCl, the solution is often concentrated before the addition of a solvent like diethyl ether to induce crystallization. google.com This pre-concentration step effectively removes the bulk of the reaction solvents, such as isopropanol, facilitating the subsequent purification. google.com

Table 2: Summary of Extraction and Concentration Parameters

Step Solvents/Reagents Key Parameters Purpose Reference
Neutralization/Extraction 1,2-Dichloroethane, 20% Sodium Hydroxide pH maintained at 7-8; Temp: 20-25°C Convert salt to free base and extract from aqueous phase google.com
Extraction Methylene Chloride, Saturated Aqueous Sodium Bicarbonate Biphasic mixture Isolate product in the organic layer orgsyn.org
Washing 10% aq. Sodium Dihydrogenphosphate Washed at 10-20°C Remove basic impurities from the organic solution ambeed.com
Drying Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) - Remove dissolved water from the organic extract orgsyn.orgambeed.com
Concentration Rotary Evaporator (Reduced Pressure) - Remove extraction solvent to isolate the final product orgsyn.orgambeed.comchemicalbook.com

Advanced Applications of L Alanine Isopropyl Ester in Organic and Medicinal Chemistry

L-Alanine Isopropyl Ester as a Chiral Building Block

The inherent chirality of this compound, derived from the L-alanine precursor, makes it a valuable component in the synthesis of stereochemically defined molecules. xgm888.comchemimpex.com A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure, thereby transferring its stereochemical information to the final product. This approach is fundamental in the production of pharmaceuticals, where often only one enantiomer of a drug is biologically active.

Role in Asymmetric Synthesis and Stereoselective Transformations

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer over others. This compound plays a crucial role as a chiral auxiliary or a key starting material in numerous stereoselective transformations. rsc.org The defined stereocenter of the L-alanine moiety guides the formation of new stereocenters in a predictable manner. For instance, it has been employed in reactions where allylic 1,3-strain is a controlling factor, influencing the stereochemical outcome of the transformation. researchgate.net Its application extends to the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is critical for biological function. researchgate.net

One notable application is in the synthesis of phosphoramidate (B1195095) prodrugs. For example, the phosphorylation reagent chloro(phenoxy)phosphorylamino)propanoate can be prepared in situ from phenyl dichlorophosphate (B8581778) and this compound. This reagent is then used in the stereoselective phosphorylation of nucleosides, a key step in the synthesis of antiviral agents. researchgate.net The chirality of the this compound influences the configuration of the newly formed phosphorus stereocenter. researchgate.net

Synthesis of Enantiomerically Pure Bioactive Molecules

The primary application of this compound as a chiral building block is in the synthesis of enantiomerically pure bioactive molecules, particularly pharmaceuticals. science.gov Enantiomeric purity is paramount as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

A prominent example is its use as an intermediate in the synthesis of the anti-hepatitis C virus (HCV) drug, Sofosbuvir. researchgate.netlookchem.com In the synthesis of Sofosbuvir, a key step involves the introduction of a phosphoramidate moiety to the nucleoside core. This compound is a precursor to the chiral phosphoramidate reagent used in this step, and its stereochemistry is critical for the desired biological activity of the final drug. researchgate.net The process often involves a dynamic kinetic resolution, where the stereochemically unstable phosphorylating agent, derived from this compound, reacts selectively to form the desired diastereomer. researchgate.netlookchem.com

Beyond antiviral drugs, this compound and its derivatives are used in the synthesis of various other bioactive compounds, including antibacterial agents and synthetic sweeteners. chemimpex.comlookchem.com Its versatility as a chiral building block makes it an indispensable tool in medicinal chemistry for the development of new therapeutic agents. chemimpex.com

Integration in Peptide Synthesis Strategies

Peptide synthesis requires the sequential coupling of amino acids in a specific order. To achieve this, the reactive functional groups of the amino acids—the amino group and the carboxyl group—must be temporarily protected to prevent unwanted side reactions.

Function as a Protected L-Alanine Derivative

This compound serves as a protected form of L-alanine, where the carboxylic acid group is masked as an isopropyl ester. xgm888.com This protection prevents the carboxyl group from reacting while the free amino group participates in peptide bond formation. The isopropyl ester group is advantageous because it can be cleaved under relatively mild conditions to regenerate the free carboxylic acid after the desired peptide sequence has been assembled. xgm888.com The hydrochloride salt of this compound is often used to enhance its stability and solubility for synthetic applications. xgm888.com

Controlled Peptide Bond Formation and Elongation

In peptide synthesis, an N-protected amino acid is activated and then reacted with the free amino group of another amino acid or peptide. When using this compound, its free amino group can react with an activated N-protected amino acid to form a dipeptide. masterorganicchemistry.com This newly formed dipeptide, now with a protected C-terminus (the isopropyl ester) and a protected N-terminus, can have its N-terminal protecting group selectively removed. This exposes a new free amino group, ready for coupling with the next N-protected amino acid in the sequence, allowing for controlled elongation of the peptide chain. masterorganicchemistry.com Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are employed to facilitate the formation of the amide (peptide) bond. prepchem.com

Synthesis of Dipeptides and Oligopeptides (e.g., Alanylalanine, Trialanine)

This compound is a key reactant in the synthesis of simple dipeptides and oligopeptides containing alanine (B10760859) residues. For example, to synthesize alanylalanine, an N-protected alanine can be coupled with this compound. Subsequent deprotection of both the N-terminus and the C-terminus (by cleaving the isopropyl ester) yields the dipeptide.

This strategy can be extended to synthesize longer oligopeptides like trialanine. researchgate.net For instance, the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester has been reported, demonstrating the use of the isopropyl ester in the assembly of a tripeptide. prepchem.comprepchem.com In this synthesis, the isopropyl ester protects the C-terminus of the D-alanine residue throughout the coupling steps. prepchem.com Research has also shown the formation of alanylalanine and trialanine under high-pressure conditions from L-alanine, which are then derivatized to their N-TFA acylated-O-isopropyl esters for analysis. researchgate.net

Intermediate for Complex Pharmaceutical and Agrochemical Molecules

This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its high solubility in both water and organic solvents makes it a valuable component in drug formulation and delivery systems. chemimpex.com

Precursor for Prodrugs (e.g., Sofosbuvir Intermediate)

A prominent application of this compound is in the production of the antiviral drug Sofosbuvir. It serves as a key intermediate in the synthesis of this medication used to treat chronic hepatitis C. google.com The synthesis of Sofosbuvir involves the use of this compound hydrochloride as a starting material. nih.govpatsnap.com Specifically, it is a component in the creation of the phosphoramidate ProTide moiety, which is a critical part of the Sofosbuvir molecule. patsnap.comresearchgate.netresearchgate.net The process often involves reacting this compound hydrochloride with a phosphorylating agent. patsnap.comresearchgate.net

The synthesis route to Sofosbuvir highlights the importance of this compound in constructing the final active pharmaceutical ingredient. One patented method describes reacting this compound hydrochloride with phenol (B47542) dichlorophosphate and a substituted phenol. patsnap.com Another approach involves the in-situ preparation of a phosphorylation reagent from phenyl dichlorophosphate and this compound. researchgate.netresearchgate.net These synthetic strategies underscore the ester's role as a fundamental building block in creating complex pharmaceutical compounds. core.ac.uk

Table 1: Key Intermediates and Reagents in Sofosbuvir Synthesis Involving this compound

Compound/Reagent Role Reference
This compound hydrochloride Key intermediate and starting material google.comnih.govpatsnap.compmcisochem.fr
Phenol dichlorophosphate Reactant for phosphorylation patsnap.comresearchgate.net
Substituted phenol Reactant in docking reaction patsnap.com
(2R)-2-deoxy-2-difluoro-2-methyl-D-erythropentonic acid GAMMA-lactone Intermediate patsnap.com
Paratoluenesulfonyl chloride Reactant for sulfonylation patsnap.com
Benzoyl cytosine derivative Reactant in docking reaction patsnap.com
Grignard reagent Activator for docking reaction patsnap.com
N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxy phosphoryl]-L-alanine isopropyl ester Intermediate patsnap.compatsnap.com

Derivatization for Enhanced Molecular Functionality

The chemical structure of this compound allows for various derivatizations to enhance the functionality of target molecules. chemimpex.com As a chiral building block, its derivatives are significant in developing novel therapeutic agents. chemimpex.com Derivatization is a key strategy in medicinal chemistry to modify the properties of a lead compound to improve its efficacy, stability, or delivery.

One common derivatization involves acylation, where an acyl group is added to the amino acid. nih.gov This modification can significantly alter the biological activity and physical properties of the resulting molecule. For instance, the N-pivaloyl derivatization of alanine esters has been used for analytical purposes, such as separating stereoisomers. acs.org Chemical derivatization can also improve the performance of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) by enhancing the stability and fragmentation patterns of the analytes. researchgate.net In the context of drug development, derivatizing a phosphonate (B1237965) enolase inhibitor with this compound has been explored to create prodrugs. nih.gov

Development of Amino Acid Isopropyl Ester-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and those based on amino acids are gaining attention for their biocompatibility and potential in drug delivery. mdpi.commdpi.com

Conjugation with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant area of research involves the conjugation of amino acid isopropyl esters, including this compound, with non-steroidal anti-inflammatory drugs (NSAIDs) to form pharmaceutically active ionic liquids (API-ILs). researchgate.netresearchgate.net This strategy aims to improve the physicochemical properties of NSAIDs, such as solubility, which can be a limiting factor in their therapeutic use. mdpi.com

For example, ibuprofen (B1674241) has been conjugated with various L-amino acid isopropyl esters. researchgate.netnih.govresearchgate.net These resulting ionic liquids have shown increased water solubility compared to the parent drug. mdpi.com Studies have demonstrated that these conjugates can enhance the permeation of the active substance through the skin, suggesting their potential for topical and transdermal drug delivery systems. researchgate.netresearchgate.net The formation of these ionic liquids is typically achieved through neutralization and protonation reactions between the NSAID and the amino acid ester. researchgate.net

Influence of Amino Acid Ester Moieties on Conjugate Structure and Interactions

The structure of the amino acid ester moiety plays a crucial role in determining the properties of the resulting NSAID conjugate. researchgate.net The choice of the amino acid and the alkyl chain of the ester can influence the conjugate's melting point, thermal stability, lipophilicity, and interaction with biological membranes. mdpi.comresearchgate.net

For instance, research has shown that the type of amino acid in ibuprofenates of isopropyl amino acid esters affects their permeability and other properties. nih.gov The presence of the L-amino acid isopropyl ester in NSAID salts has also been shown to contribute to antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com The ionic structure of these conjugates is confirmed through analytical techniques like NMR spectroscopy, which shows the presence of a protonated amino group from the amino acid ester and the carboxylate group from the NSAID. mdpi.com The interaction between the drug and the ionic liquid can involve multiple hydrogen bonds, which contributes to the enhanced solubility of the drug. acs.org

Table 2: Investigated NSAID-Amino Acid Isopropyl Ester Conjugates

NSAID Amino Acid Isopropyl Ester Cation Investigated Properties Reference
Ibuprofen This compound Solubility, Permeability nih.govresearchgate.net
Ibuprofen L-Valine isopropyl ester Solubility, Skin Permeation, Thermal Stability mdpi.comresearchgate.net
Ibuprofen L-Isoleucine isopropyl ester Solubility, Permeability nih.gov
Ibuprofen L-Threonine isopropyl ester Thermal Stability, Antimicrobial Activity mdpi.comresearchgate.net
Ibuprofen L-Methionine isopropyl ester Thermal Stability, Antimicrobial Activity mdpi.comresearchgate.net
Ketoprofen L-Valine isopropyl ester Thermal Stability mdpi.com
Naproxen L-Valine isopropyl ester Thermal Stability mdpi.com
Salicylic Acid L-Valine isopropyl ester Thermal Stability mdpi.com
Salicylic Acid L-Methionine isopropyl ester Thermal Stability mdpi.com

Derivatization and Modification Studies of L Alanine Isopropyl Ester

Preparation of N-Acylated Isopropyl Esters for Analytical Profiling

For analytical purposes, particularly in gas chromatography (GC), amino acids like L-alanine must be converted into volatile derivatives. synquestlabs.com Esterification of the carboxyl group, as in L-alanine isopropyl ester, is the first step. The subsequent acylation of the amino group further reduces polarity and enhances volatility. This dual-derivatization process is standard for the GC analysis of amino acids. tdl.org

N-trifluoroacetylation (TFA) and N-pentafluoropropionylation (PFP) are common acylation techniques used to prepare this compound for analytical profiling. alexandraatleephillips.com These methods involve reacting the amino group of the ester with a highly reactive acylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). tdl.orgosti.gov The resulting N-TFA-L-alanine isopropyl ester and N-PFP-L-alanine isopropyl ester are significantly more volatile and thermally stable, making them suitable for separation and quantification by gas chromatography. osti.govjamstec.go.jp

The preparation of N-TFA-Dthis compound involves dissolving the amino acid ester hydrochloride in a solvent like dichloromethane (B109758) at 0°C and then adding a twofold excess of trifluoroacetic anhydride. osti.gov A similar procedure is used for pentafluoropropionylation. These fluorinated derivatives are particularly advantageous for analysis using an electron capture detector (ECD) and for compound-specific isotope analysis via gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). tdl.orgacs.org Studies have demonstrated that these derivatization procedures are highly reproducible for stable nitrogen isotope analysis, with minimal isotopic differences between the original amino acid and its TFA/isopropyl derivative. acs.org

Table 1: Common Acylation Techniques for this compound
TechniqueAcylating AgentResulting DerivativePrimary Analytical ApplicationReference
TrifluoroacetylationTrifluoroacetic anhydride (TFAA)N-TFA-L-alanine isopropyl esterGas Chromatography (GC), GC-MS, GC/C/IRMS osti.govacs.org
PentafluoropropionylationPentafluoropropionic anhydride (PFPA)N-PFP-L-alanine isopropyl esterGas Chromatography (GC), GC-MS alexandraatleephillips.comacs.org

The chemical stability of acylated derivatives is crucial for reliable analytical results. While N-TFA and N-PFP derivatives are sufficiently stable for GC analysis, their reactivity is a point of consideration. alexandraatleephillips.com Fluorinated derivatives can be less stable compared to their non-fluorinated counterparts, such as N-acetyl derivatives. alexandraatleephillips.com The high reactivity of the acylating agents (TFAA and PFPA) ensures a rapid and complete reaction with the amino group, but the stability of the final product can be influenced by the analytical conditions. tdl.orgosti.gov For instance, O- and S-TFA derivatives of trifunctional amino acids are known to be unstable on certain stationary phases used in GC columns. tdl.org However, the N-TFA bond in derivatized alanine (B10760859) is generally robust under typical GC-MS conditions. The choice of derivative often involves a trade-off between volatility, detectability, and stability. tdl.orgalexandraatleephillips.com

Trifluoroacetylation and Pentafluoropropionylation Techniques

Formation of Schiff Bases and Other Ligand Conjugates

This compound can react with carbonyl compounds to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These Schiff bases are important intermediates and ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govnih.gov

The reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, results in the formation of a Schiff base. A typical example is the condensation reaction with salicylaldehyde (B1680747). This reaction involves the nucleophilic attack of the primary amino group of the alanine ester on the electrophilic carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the imine linkage (-N=CH-). wiserpub.com

Research has also explored the use of other aldehydes, such as benzaldehyde (B42025) derivatives, to form Schiff bases with alanine isopropyl ester. nih.govmdpi.com For example, the Schiff base of alanine isopropyl ester and 4-chloro-benzaldehyde has been synthesized and noted for its stability, allowing it to be stored for extended periods. mdpi.com The formation of these Schiff bases is a foundational step for creating more complex molecular structures, including macrocyclic ligands and metal complexes. researchgate.net

Schiff bases derived from amino acid esters are excellent ligands for coordinating with metal ions due to the presence of multiple donor atoms (nitrogen and oxygen). nih.gov The Schiff base formed from this compound and salicylaldehyde can act as a bidentate or tridentate ligand, binding to a metal ion through the imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety. nih.govwiserpub.com

Studies have demonstrated the synthesis and characterization of copper(II) and nickel(II) complexes with ligands derived from the Schiff bases of D,L-alanine esters. nih.govmdpi.com The coordination of the metal ion to the ligand is confirmed through various spectroscopic methods. In infrared (IR) spectroscopy, the formation of the metal complex is indicated by a shift of the C=N (imine) stretching vibration to lower wavenumbers, which confirms the coordination of the azomethine nitrogen to the metal center. nih.govscispace.com Additionally, new bands appearing in the 400–600 cm⁻¹ range correspond to the formation of metal-nitrogen (M-N) bonds. nih.gov These metal complexes are of significant interest for their potential applications in asymmetric catalysis. nih.govmdpi.com

Table 2: Coordination of this compound Derived Schiff Bases with Metal Ions
Metal IonLigand SourceCoordination SitesSpectroscopic Evidence (IR)Reference
Cu(II), Ni(II)Schiff base of Alanine Ester and Salicylaldehyde derivativesImine Nitrogen, Phenolic OxygenShift of C=N stretch to lower wavenumber; Appearance of M-N stretching bands nih.govmdpi.com
Cu(II)Schiff base of L-alanine and SalicylaldehydeAzomethine Nitrogen, Deprotonated Carboxylate Oxygen, Phenolic OxygenCoordination confirmed by IR spectroscopy nih.gov

Spectroscopic and Advanced Analytical Methodologies for L Alanine Isopropyl Ester Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of L-Alanine isopropyl ester and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and frequently utilized methods in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application spans from determining enantiomeric purity to quantifying trace-level impurities.

The determination of enantiomeric purity is paramount, as the biological and chemical properties of the L- and D-enantiomers can differ significantly. Chiral HPLC methods are specifically designed to separate these mirror-image isomers.

The development of such methods often involves screening various chiral stationary phases (CSPs) to find one that provides adequate separation. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly employed for the chiral separation of amino acid derivatives. science.govmdpi.com The choice of mobile phase is also critical and typically consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an additive to improve peak shape and resolution. researchgate.netscience.gov

For instance, a reversed-phase chiral HPLC method was developed for determining the chiral purity of afoxolaner, which also has a chiral center. science.gov This method utilized a CHIRALPAK AD-RH column with a mobile phase of water-isopropanol-acetonitrile. science.gov Such methodologies can be adapted for this compound, focusing on achieving baseline separation of the L- and D-enantiomers. The resolution and selectivity factors are key parameters to optimize during method development. science.gov

Table 1: Example Parameters for Chiral HPLC Method Development

ParameterTypical ConditionsPurpose
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK series)Provides the chiral environment for enantioseparation.
Mobile Phase n-Hexane/Isopropanol, Water/Acetonitrile (B52724)/IsopropanolOptimizes the interaction between the analyte and the CSP.
Flow Rate 0.5 - 1.5 mL/minAffects resolution and analysis time.
Column Temperature 25 - 45 °CInfluences retention times and peak shape.
Detection Wavelength 200 - 220 nm (for UV detection)Ensures sensitive detection of the analyte.

This table presents typical starting conditions for developing a chiral HPLC method for amino acid esters. Actual conditions would need to be optimized for this compound.

Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate. HPLC methods are developed to separate and quantify potential impurities, which can include starting materials, by-products, and degradation products. dphen1.com For this compound, related substances could include free L-alanine, other esters of alanine (B10760859), and di- or tripeptides.

A reversed-phase ion-pair HPLC method using a charged aerosol detector (CAD) has been successfully developed for the quality control of L-aspartic acid and L-alanine, demonstrating the capability to detect impurities at very low levels. researchgate.netnih.gov This approach, with a limit of quantification as low as 0.03%, could be adapted for this compound. researchgate.netnih.gov The use of a C18 column with a mobile phase containing an ion-pairing agent, such as perfluorinated carboxylic acids, can enhance the retention and separation of polar impurities. researchgate.net A patent for an HPLC method to determine L-isopropyl alanine in tenofovir (B777) disoproxil fumarate (B1241708) utilizes a C18 column with a potassium dihydrogen phosphate (B84403) buffer and acetonitrile as the mobile phase. google.com

Table 2: Potential Impurities in this compound and Analytical Approach

Potential ImpurityChemical FormulaAnalytical ChallengeHPLC Method Approach
L-AlanineC₃H₇NO₂High polarity, poor retention on standard RP columns.Ion-pair reversed-phase HPLC.
L-Alanine ethyl esterC₅H₁₁NO₂Similar structure to the main compound.High-efficiency column, optimized mobile phase.
Di-alanine isopropyl esterC₉H₁₈N₂O₃Higher molecular weight and different polarity.Gradient elution reversed-phase HPLC.

This table outlines potential impurities and the corresponding HPLC strategies for their analysis.

The success of an HPLC separation hinges on the appropriate selection of the column chemistry and the optimization of the mobile phase. For this compound, which is a relatively polar compound, several strategies can be employed.

Column Chemistry :

Reversed-Phase (RP) Columns : C18 (octadecylsilyl) bonded silica (B1680970) is the most common choice for the separation of a wide range of organic molecules. researchgate.net For polar analytes like amino acid esters, end-capped C18 columns are often preferred to minimize interactions with residual silanol (B1196071) groups.

Chiral Stationary Phases (CSPs) : As discussed previously, these are essential for enantiomeric separations. They work by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.netsigmaaldrich.com Common CSPs are based on polysaccharides, proteins, or Pirkle-type selectors. mdpi.com

Mixed-Mode Columns : These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating compounds with varying polarities and charge states. helixchrom.com

Mobile Phase Optimization :

Solvent Composition : The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase is adjusted to control the retention time of this compound and its impurities. Gradient elution, where the solvent composition changes during the run, is often necessary to resolve complex mixtures of impurities with a wide range of polarities. google.com

pH : For ionizable compounds, the pH of the mobile phase is a critical parameter that affects their retention and peak shape. Buffers are used to control the pH.

Additives : Ion-pairing agents can be added to the mobile phase to improve the retention of polar compounds on RP columns. researchgate.net Small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be used to improve peak shape. science.gov

Quantification of Related Substances and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Since amino acids and their short oligomers are generally not volatile enough for direct GC analysis, a derivatization step is required. mdpi.comsigmaaldrich.comnist.gov This process converts the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives.

A common derivatization strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, alanine oligomers can be derivatized with isopropanol to form the isopropyl esters, followed by acylation with trifluoroacetic anhydride (B1165640) (TFAA) to yield N-trifluoroacetylated-(Ala)n-O-isopropyl esters. acs.org These derivatives are sufficiently volatile for GC-MS analysis. acs.org However, this method may be limited to smaller oligomers (n ≤ 3) due to the decreasing volatility of longer chains. acs.org

The GC-MS analysis itself involves separating the derivatized compounds on a capillary column. Chiral columns, such as those with Chirasil-L-Val stationary phases, can be used to separate the enantiomers of the derivatized amino acid esters. nih.gov The mass spectrometer then detects and fragments the eluting compounds, providing a mass spectrum that serves as a molecular fingerprint for identification. nist.govnih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acid Esters

Derivatization ReagentTarget Functional GroupResulting Derivative
Isopropanol/HClCarboxylIsopropyl ester
Trifluoroacetic anhydride (TFAA)Amino, HydroxylN(O)-Trifluoroacetyl
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Amino, Hydroxyl, Carboxyltert-Butyldimethylsilyl (TBDMS) ether/ester

This table lists common reagents used to increase the volatility of amino acid esters for GC-MS analysis.

Fragmentation Patterns and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The hydrochloride salt of the compound has a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . nih.govruifuchemical.com Its monoisotopic mass is 167.0713064 Da. nih.gov

In Fast Atom Bombardment Mass Spectrometry (FAB-MS), this compound hydrochloride exhibits a characteristic ion peak at m/z 132. google.com This corresponds to the molecular ion of the free ester base with a proton added ([M-HCl+H]⁺), confirming the loss of the hydrochloride portion and the integrity of the core this compound structure. google.com

The fragmentation of amino acid esters is well-documented and generally involves cleavages near the functional groups. nist.govlibretexts.org For this compound, expected fragmentation pathways under electron ionization (EI) would include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom, leading to the loss of the amino group.

Cleavage at the ester group: Fragmentation can occur at the C-O bond or the CO-O bond of the ester functionality. Loss of the isopropoxy group (-OCH(CH₃)₂) or the entire isopropyl ester group are common pathways.

McLafferty rearrangement: Esters with sufficiently long alkyl chains can undergo this characteristic rearrangement, although it is less common for the isopropyl group compared to longer, straight-chain esters.

These fragmentation patterns provide a molecular fingerprint that, when analyzed, confirms the identity and structural features of the this compound molecule.

Mass Spectrometry Data for this compound Hydrochloride
Technique Fast Atom Bombardment (FAB-MS) google.com
Molecular Formula C₆H₁₄ClNO₂ nih.gov
Molecular Weight 167.63 g/mol nih.govruifuchemical.com
Observed Ion (m/z) 132 ([M-HCl+H]⁺) google.com
Interpretation The observed ion corresponds to the protonated molecule of the free base, confirming the loss of HCl. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the unambiguous structural elucidation of this compound, providing detailed information about its carbon framework and the chemical environment of its protons.

The ¹H NMR spectrum of this compound hydrochloride provides distinct signals that correspond to each proton group within the molecule. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the key chemical shifts are observed. google.com The integration of these signals (e.g., 9H for the combined methyl and isopropyl protons) confirms the number of protons in each environment, while the multiplicity (splitting pattern) reveals the neighboring proton interactions, solidifying the structural assignment. google.com

¹H NMR Data for this compound Hydrochloride (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Number of Protons (Integration) Multiplicity Assignment
1.26-1.339Hmultiplet (m)Protons of the alanine methyl group (CH₃) and the isopropyl methyl groups (CH(CH₃)₂)
3.68-3.711Hmultiplet (m)α-proton of the alanine backbone (CH)
4.97-5.041Hmultiplet (m)Methine proton of the isopropyl group (OCH)
Data sourced from a patent describing the synthesis of the compound. google.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com Although specific spectral data for this compound is not detailed in the provided sources, the principles of ¹³C NMR allow for the prediction of signals for the carbonyl carbon, the alpha-carbon, the isopropyl methine carbon, and the distinct methyl carbons. Studies on related N-protected alanine esters show that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity and the nature of substituents. mdpi.com

The substitution of protons with deuterium (B1214612) atoms can induce small but measurable changes in the ¹³C NMR chemical shifts, an observation known as the Deuterium Isotope Effect (DIE). nih.gov This effect is a powerful tool for signal assignment and for probing subtle structural and electronic changes. nih.gov

Generally, deuterium substitution causes an upfield shift (to a lower ppm value) in the ¹³C signal of the directly attached carbon (¹Δ¹³C(D)) and smaller upfield shifts on carbons two (²Δ¹³C(D)) or three (³Δ¹³C(D)) bonds away. nih.gov Studies on amino acids have utilized these isotope effects to aid in spectral interpretation. acs.orgresearchgate.net For this compound, selective deuteration at the α-carbon, the alanine methyl group, or the isopropyl group would result in predictable upfield shifts in the ¹³C spectrum, confirming assignments and providing insight into through-bond electronic effects. The magnitude of the DIE can be influenced by factors like hybridization and bond angles. nih.gov

NMR spectroscopy is a primary technique for investigating the three-dimensional structure (conformation) and intermolecular interactions of molecules in solution. nih.gov For alanine-containing peptides and esters, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the measurement of coupling constants (e.g., ³J) are used to determine solution conformations. ethz.chacs.orgnih.gov

Studies on the binding of amino acid esters to host molecules have used ¹H NMR to monitor changes in chemical shifts upon complex formation. ethz.ch For example, in the interaction of amino acid esters with a glucose-based receptor, downfield shifts of specific host protons indicated the binding of the guest molecule inside a cavity. ethz.ch The steric bulk of the ester's side chain plays a significant role in these interactions; for instance, the smaller methyl group of alanine results in different binding affinity and selectivity compared to the larger isopropyl group of valine. ethz.ch These NMR-based methods are crucial for understanding how this compound interacts with other molecules, such as biological receptors or chiral selectors.

Deuterium Isotope Effects on 13C NMR Chemical Shifts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, causing vibrations of its chemical bonds. su.ses-a-s.org The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) that are characteristic of particular functional groups. chemicalbook.coms-a-s.org This makes IR spectroscopy an excellent method for quickly identifying the key structural components of this compound. sci-hub.se

The expected characteristic IR absorption bands for this compound include:

N-H Stretching: The primary amine (-NH₂) group will typically show one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions from the methyl and methine groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹.

N-H Bending: The bending vibration of the amine group typically appears around 1590-1650 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Electronic Absorption Characteristics and Conjugation Studies

This compound, as a simple aliphatic amino acid ester, lacks extended chromophoric systems that absorb light in the near-UV or visible range. Its electronic absorption characteristics are primarily dictated by the electronic transitions within the ester carbonyl group.

Detailed research findings indicate that the hydrochloride salt of this compound, when analyzed by ultraviolet-visible (UV-Vis) spectrophotometry over a range of 190 nm to 400 nm, exhibits a maximum absorption peak (λ_max) at 205 nm. patsnap.com This absorption is characteristic of the n → π* (non-bonding to pi-antibonding) transition of the carbonyl functional group in the ester. The absence of significant conjugation in the molecule means there are no low-energy electronic transitions, which is why no absorption is observed at higher wavelengths.

In studies where this compound is chemically modified to form an ibuprofenate salt ([L-AlaOiPr][IBU]), the resulting compound shows absorption maxima at approximately 220.0 nm and 265.0 nm when measured in ethanol. mdpi.com The peak at 220.0 nm is consistent with the ester carbonyl absorption, while the peak at 265.0 nm is attributed to the chromophore present in the ibuprofen (B1674241) molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, enabling precise determination of its molecular weight and providing detailed structural information through fragmentation analysis.

Confirmation of Molecular Weight and Fragmentation Analysis

The molecular formula for this compound is C₆H₁₃NO₂. chemscene.com This corresponds to a molecular weight of 131.17 g/mol , a value confirmed by multiple chemical data sources. chemscene.commedchemexpress.commedchemexpress.com The hydrochloride salt of the compound has a molecular weight of 167.63 g/mol , and its exact mass has been calculated as 167.0713064 Da. nih.gov

While direct, published experimental mass spectra for this compound are not widely available, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for amino acid esters. nist.govresearchgate.net The molecule is expected to undergo characteristic cleavages that are useful for structural elucidation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 131.

Key predicted fragmentation pathways include:

α-Cleavage: A common fragmentation for amines, involving cleavage of the bond adjacent to the nitrogen atom. The loss of the isopropoxycarbonyl group (•COOCH(CH₃)₂) would result in a prominent fragment ion at m/z 44.

Loss of the Isopropyl Group: Cleavage of the isopropyl group from the ester would lead to a fragment at m/z 88.

Loss of the Isopropoxy Group: The loss of the •OCH(CH₃)₂ radical would generate an acylium ion at m/z 72.

The table below summarizes the expected major fragments in the mass spectrum of this compound.

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula of Lost Neutral
131[M]⁺-
88[M - C₃H₅]⁺C₃H₅
72[M - OC₃H₇]⁺OC₃H₇
44[M - COOC₃H₇]⁺COOC₃H₇

This table is based on theoretical fragmentation patterns.

Integration with Liquid Chromatography (LC-MS) for Purity and Identity

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) provides a robust and sensitive method for the definitive identification and purity assessment of this compound. mdpi.comalexandraatleephillips.com

A specific HPLC method has been developed for the determination of related substances in this compound hydrochloride, which can be directly integrated with a mass spectrometer. patsnap.com This method is effective in separating the primary compound from potential impurities such as L-alanine methyl ester and L-alanine ethyl ester. patsnap.com

The key parameters of the chromatographic separation are detailed in the table below.

Parameter Specification Purpose
Chromatographic Column Octadecyl bonded silica gel (C18)Provides a non-polar stationary phase for reverse-phase separation.
Mobile Phase Component Sodium heptanesulfonateActs as an ion-pair reagent to improve retention and peak shape of the polar analyte.
Detection (Original Method) UV at 205 nmMonitors the elution of the compound based on its carbonyl absorption. patsnap.com

When this HPLC system is connected to a mass spectrometer, the MS detector serves two critical functions. First, it confirms the identity of the peak eluting at the retention time of this compound by measuring its specific mass-to-charge ratio (e.g., m/z 132.1 for the protonated molecule [M+H]⁺ in positive ion mode). Second, it can identify and quantify impurities by detecting their unique molecular weights, providing a much higher degree of certainty and purity assessment than UV detection alone. patsnap.com

Biocatalysis and Enzymatic Transformations Involving L Alanine Isopropyl Ester

L-Alanine Isopropyl Ester as a Substrate for Enzyme-Catalyzed Reactions

The utility of this compound as a reactant in biocatalysis is determined by its recognition and conversion by specific enzymes. Its ester group makes it a suitable acyl donor in reactions catalyzed by hydrolases, such as proteases and esterases, as well as acyltransferases.

Specificity and Efficiency as a Substrate for α-Amino Acid Ester Acyltransferase (SsAet)

The enzyme α-amino acid ester acyltransferase from Sphingobacterium siyangensis SY1 (SsAet) has been identified as a catalyst for the synthesis of dipeptides. nih.gov This enzyme can utilize various L-alanine esters as acyl donors to react with an amine nucleophile, such as L-glutamine (Gln), to produce the dipeptide L-alanyl-L-glutamine (Ala-Gln). nih.gov

Research investigating the substrate specificity of SsAet compared several L-alanine esters, including this compound (AlaOiPr). In a study using whole-cell biocatalysts (GPAp) expressing SsAet, the efficiency of different esters as substrates for Ala-Gln production was evaluated. The results indicated a clear preference for certain acyl groups, with L-alanine methyl ester (AlaOMe) yielding the highest production of the dipeptide. The production with other esters, including the isopropyl ester, was notably lower, suggesting that the size and structure of the alcohol moiety of the ester significantly influence the enzyme's binding and catalytic efficiency. nih.gov The enzyme showed minimal activity with the bulky L-alanine benzyl (B1604629) ester (AlaOBzl). nih.gov This selectivity implies that the active site of SsAet is sterically constrained, favoring smaller alkyl groups on the ester. nih.gov

Substrate (L-Alanine Ester)Relative Ala-Gln Production (%)
Methyl Ester (AlaOMe)100
Ethyl Ester (AlaOEt)~40
Isopropyl Ester (AlaOiPr) ~25
tert-Butyl Ester (AlaOtBu)~20
Benzyl Ester (AlaOBzl)Not Detected
Values are estimated based on graphical data from the source, normalized to the highest production achieved with L-alanine methyl ester. nih.gov

Kinetic Studies of Enzymatic Hydrolysis and Transesterification

Kinetic studies are crucial for understanding the mechanisms of enzyme-catalyzed reactions and for process optimization. For this compound, two primary enzymatic reactions are of interest: hydrolysis and transesterification.

Enzymatic Hydrolysis: In the presence of hydrolases like esterases or proteases and water, this compound can be hydrolyzed to L-alanine and isopropanol (B130326). The kinetics of such reactions are often described by the Michaelis-Menten model. Studies on similar amino acid esters have shown that the kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), are highly dependent on factors like pH and the specific enzyme used. researchgate.net For instance, in the hydrolysis of phenylalanine esters by α-chymotrypsin, Kₘ was observed to increase sharply at pH values below 6.5, while kcat showed a maximum at pH 6. researchgate.net For pig liver esterase (PLE)-catalyzed hydrolysis, the rate-limiting step is often deacylation, where the acyl-enzyme intermediate is cleaved by water. researchgate.net The hydrolysis of an ester substrate can cause a decrease in the pH of the reaction medium, which can, in turn, affect enzyme activity and stability, necessitating careful pH control. frontiersin.org

Enzymatic Transesterification: Transesterification involves the transfer of the L-alanyl group from the isopropyl ester to another nucleophile, such as an amino acid or peptide, to form a new peptide bond. This reaction is a cornerstone of enzymatic peptide synthesis. The ratio of aminolysis (peptide formation) to hydrolysis (ester breakdown) is a critical parameter and depends on the relative concentrations of the nucleophile and water, as well as the specific enzyme's affinity for each. google.com Kinetic models for these reactions can be complex, as they involve competing substrates (water and the amine nucleophile) for the acyl-enzyme intermediate. google.com In cases like dihydrocoumarin (B191007) transesterification catalyzed by PLE, the catalytic rate constant (kcat) increases with higher alcohol concentration, indicating that deacylation is the rate-limiting step. researchgate.net

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of enzymatic reactions involving this compound, it is essential to optimize key process parameters.

Influence of pH and Temperature on Enzyme Activity and Product Yield

The activity of enzymes is profoundly affected by the pH and temperature of the reaction environment. Each enzyme has an optimal pH and temperature range where it exhibits maximum catalytic efficiency. Deviations from these optima can lead to a significant loss of activity or even irreversible denaturation.

In the context of the SsAet-catalyzed synthesis of Ala-Gln using L-alanine esters, the optimal conditions were determined to be a pH of 8.5 and a temperature of 28°C. nih.gov The enzyme demonstrated high stability and activity within a narrow range around these values. Specifically, it retained over 90% of its maximum activity in the temperature range of 24°C to 30°C and over 85% of its activity in the pH range of 8.5 to 9.5. nih.gov However, the enzyme's activity dropped sharply at a pH near or below 7.0. nih.gov Such optimization is critical for industrial applications to ensure high product yields and stable enzyme performance. acs.orgresearchgate.net

ParameterValueRelative Activity (%)
pH 7.0Inactive
7.5~20
8.0~75
8.5 100
9.0~95
9.5~85
Temperature (°C) 20~60
22~75
24~90
26~98
28 100
30~92
Data is for SsAet enzyme expressed in P. pastoris (GPAp) using L-alanine methyl ester as the substrate. These conditions are considered optimal for the enzyme system that also processes this compound. nih.gov

Enzyme Immobilization Techniques for Continuous Processes

For industrial-scale biocatalysis, the reusability and stability of the enzyme are paramount for economic viability. Enzyme immobilization, which involves attaching the enzyme to or confining it within an insoluble support material, is a key strategy to achieve these goals. mdpi.comnumberanalytics.com Immobilization facilitates easy separation of the biocatalyst from the product stream, enabling its reuse over multiple cycles and the development of continuous flow processes. nih.gov

Common immobilization techniques applicable to enzymes that process substrates like this compound include:

Adsorption: This method relies on weak physical interactions, such as van der Waals forces or hydrogen bonds, between the enzyme and the surface of a carrier like silica (B1680970), chitosan, or hydrophobic polymers. nih.gov

Covalent Binding: This involves the formation of strong, stable covalent bonds between functional groups on the enzyme's surface (e.g., amino groups of lysine) and a functionalized support. mdpi.comnih.gov

Entrapment/Encapsulation: The enzyme is physically trapped within the porous network of a polymer or gel matrix, such as alginate or carrageenan. numberanalytics.comnih.gov

Cross-Linking: Enzymes are linked together to form large, insoluble aggregates (Cross-Linked Enzyme Aggregates, or CLEAs), a carrier-free immobilization method. mdpi.com

In the case of SsAet, research has pointed toward the immobilization of the whole cells expressing the enzyme (e.g., Pichia pastoris) as a promising approach for the economic and efficient production of Ala-Gln, highlighting the industrial relevance of immobilization for continuous biocatalytic processes. nih.gov

Production of High-Value Peptides via Enzymatic Routes

The enzymatic synthesis of peptides using amino acid esters as precursors is a well-established and valuable methodology. This approach often provides superior chemo-, regio-, and stereoselectivity compared to chemical synthesis, avoiding the need for extensive protection and deprotection steps and minimizing the formation of byproducts. google.comrsc.org

This compound can serve as the activated acyl donor in these syntheses. chemimpex.com A prime example is the production of the dipeptide L-alanyl-L-glutamine (Ala-Gln). Ala-Gln is a high-value peptide widely used in clinical nutrition due to its enhanced stability and solubility compared to free glutamine. The enzymatic production of Ala-Gln using SsAet and an L-alanine ester substrate represents a green and efficient alternative to complex chemical synthesis routes. nih.gov

The general principle involves the kinetically controlled reaction where a protease or acyltransferase catalyzes the aminolysis of the ester. The acyl-enzyme intermediate formed from this compound reacts preferentially with the amino group of a target molecule (e.g., L-glutamine) rather than with water. google.com This method has been used to synthesize a variety of peptides, including those containing unnatural amino acids. nih.gov By carefully selecting the enzyme, reaction conditions, and substrates, biocatalysis offers a powerful platform for the targeted production of high-value peptides.

Synthesis of L-Alanyl-L-Glutamine and Other Dipeptides

The enzymatic synthesis of dipeptides, such as L-Alanyl-L-Glutamine (Ala-Gln), presents a promising alternative to traditional chemical methods. Chemical synthesis often involves multiple steps for the protection and deprotection of functional groups, leading to complex procedures and the use of potentially toxic reagents. google.comgoogle.com Biocatalytic approaches, utilizing enzymes, offer simpler, more environmentally friendly processes with high specificity and efficiency. google.comwipo.int

This compound serves as an acyl donor in these enzymatic reactions. The synthesis primarily involves an acyl transfer reaction catalyzed by specific enzymes, such as α-amino acid ester acyltransferase. This enzyme facilitates the transfer of the L-alanyl group from this compound to an amino acceptor, like L-glutamine, to form the dipeptide.

A notable enzyme in this field is the α-amino acid ester acyltransferase (SsAet) from Sphingobacterium siyangensis. nih.govnih.gov Research has demonstrated its effectiveness in producing Ala-Gln using L-alanine esters and L-glutamine as substrates. nih.govnih.gov While much of the detailed research has utilized L-alanine methyl ester hydrochloride (AlaOMe) due to its high reactivity and solubility, this compound is also a viable, albeit less commonly studied, substrate for this transformation. nih.gov The fundamental enzymatic mechanism remains the same regardless of the ester group.

The reaction proceeds by the enzyme binding to the L-alanine ester and L-glutamine. The L-alanyl moiety is transferred to the amino group of L-glutamine, forming the peptide bond and releasing isopropanol. This method avoids the risk of racemization often associated with chemical coupling reactions. google.com

Studies optimizing the production of Ala-Gln using SsAet expressed in recombinant Escherichia coli and Pichia pastoris have yielded significant results. For instance, with L-alanine methyl ester, a molar yield of 94.7% and a productivity of 1.89 g/L/min have been achieved. nih.gov Key parameters influencing the reaction's efficiency include the molar ratio of substrates, pH, and temperature. Research using AlaOMe showed that an excess of either the acyl donor (the alanine (B10760859) ester) or the acceptor (glutamine) significantly improved the molar yield of Ala-Gln. nih.gov For example, a 2:1 molar ratio of AlaOMe to Gln resulted in the highest enzyme activity. nih.gov

The general conditions for such enzymatic syntheses are typically mild. For the synthesis of Ala-Gln using SsAet, the reaction is often conducted at a controlled pH between 7.0 and 9.0 and at temperatures ranging from 20-40°C. wipo.int

Table 1: Research Findings on Enzymatic Synthesis of L-Alanyl-L-Glutamine

Enzyme SourceSubstratesKey FindingsMolar Yield (%)Reference
Sphingobacterium siyangensis AJ 2458 (recombinant E. coli)L-alanine methyl ester hydrochloride, L-glutamineOptimization of cultivation and reaction conditions.67 nih.gov
Sphingobacterium siyangensis SY1 (recombinant Pichia pastoris)L-alanine methyl ester hydrochloride, L-glutamineMolar ratio of substrates (AlaOMe/Gln) of 2/1 gave the highest enzyme activity.up to 62.8 nih.gov
Sphingobacterium siyangensis SY1 (engineered E. coli)L-alanine methyl ester hydrochloride, L-glutamineAchieved highest Ala-Gln production with maximum productivity of 1.89 g/L/min.94.7 nih.gov
Elizabethkingia meningosepticaL-alanine methyl ester hydrochloride, L-glutamineReaction performed at pH 7.0-9.0 and 20-40°C.Not specified wipo.int

Bioreactor Design and Process Scale-Up Considerations

Scaling up the enzymatic synthesis of dipeptides from the laboratory to an industrial scale requires careful consideration of bioreactor design and process optimization. The primary goals are to maintain high productivity and yield while ensuring economic feasibility. mdpi.comuminho.pt Key criteria for bioreactor design in these processes include efficient mass transfer, effective mixing to ensure substrate-enzyme interaction, and low shear stress to prevent enzyme denaturation. uminho.pt

Bioreactor Selection

Stirred Tank Bioreactors (STBRs) are commonly used for enzymatic processes due to their versatility and ability to provide good mixing. uminho.pt However, the mechanical agitation can generate high shear stress, which may damage the enzyme. Alternative designs like pneumatically agitated bioreactors (e.g., bubble column or gas-lift reactors) are promising as they have lower energy consumption and exert less shear stress. uminho.pt

For processes involving enzyme recycling, Membrane Bioreactors (MBRs) are an attractive option. mdpi.com In an MBR, the enzyme is retained by a membrane, allowing for continuous operation where the product stream is removed while the biocatalyst is recycled back into the reactor. This strategy significantly reduces enzyme costs, a major factor in the economic viability of the process. mdpi.com

Process Scale-Up and Optimization

Several factors are critical when scaling up the enzymatic synthesis of dipeptides:

Enzyme Immobilization: To facilitate enzyme reuse and simplify downstream processing, enzymes can be immobilized on solid supports. This enhances enzyme stability and allows for their use in packed-bed or fluidized-bed reactors. However, immobilization can sometimes lead to mass transfer limitations or a loss of enzyme activity due to conformational changes. unibe.ch

Substrate Concentration: High substrate concentrations are desirable for maximizing volumetric productivity. However, this can lead to substrate or product inhibition, where high concentrations of reactants or products reduce the enzyme's activity. Fed-batch or continuous processing strategies can be employed to maintain optimal substrate concentrations.

Continuous Processing: Shifting from batch to continuous operation can improve productivity and consistency. Continuous processes, especially when coupled with enzyme recycling, can significantly lower operational costs. mdpi.com The successful scaling of a multi-enzymatic system to a 20,000 L reactor for myo-inositol production demonstrates the feasibility of large-scale continuous biocatalytic processes. mdpi.com

Table 2: Comparison of Bioreactor Design Considerations

ParameterStirred Tank Bioreactor (STBR)Membrane Bioreactor (MBR)Immobilized Enzyme Reactor
Mixing High (Mechanical Agitation)Moderate to HighDependent on flow (Packed/Fluidized Bed)
Shear Stress HighLow to ModerateLow
Enzyme State Free in solutionFree in solution, retained by membraneBound to a solid support
Operation Mode Batch, Fed-batch, ContinuousContinuousContinuous
Key Advantage Good mass transfer, versatileAllows for continuous enzyme recyclingSimplifies downstream processing, enhances enzyme stability
Key Disadvantage High shear may damage enzymeMembrane fouling can occurPotential mass transfer limitations
Reference uminho.pt mdpi.com unibe.ch

Theoretical and Computational Investigations of L Alanine Isopropyl Ester

Computational Modeling of Molecular Structures and Conformations

Computational modeling provides a microscopic view of L-Alanine isopropyl ester, allowing for detailed analysis of its structure and conformational possibilities. These theoretical approaches are crucial for understanding the molecule's intrinsic properties.

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of this compound. Geometric optimization is performed using various levels of theory to find the lowest energy arrangement of atoms. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing hybrid functionals like B3LYP. mdpi.comresearchgate.net The choice of basis set, such as 6-311G(d,p) or 6-31G(d,p), is also critical for obtaining accurate results. mdpi.comacs.org These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's ground state geometry. For instance, in studies of similar ester compounds, geometry optimization is a standard preliminary step to ensure all subsequent calculations are based on a stable molecular configuration. mdpi.com The process involves finding a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational frequency analysis. mdpi.com

Table 1: Common Methods for Geometric Optimization

Method Functional Basis Set Common Application
Density Functional Theory (DFT) B3LYP 6-311G(d,p) Optimization of collector molecules. mdpi.com
Density Functional Theory (DFT) B3LYP with D3 correction 6-31G(d,p) Geometry optimization in biocatalysis studies. acs.org

This table is generated based on methodologies reported for similar compounds and general computational chemistry practices.

The flexibility of the isopropyl ester group and the rotatable bonds within the L-alanine backbone mean the molecule can exist in multiple conformations. Conformational landscape analysis involves systematically exploring these possibilities to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating dihedral angles and performing energy calculations for each resulting structure. scirp.org The results of such an analysis reveal the relative populations of different conformers at a given temperature. Understanding the conformational preferences is vital, as the specific shape of the molecule can significantly influence its interactions with other molecules, such as chiral receptors or enzyme active sites. mpg.de While specific studies detailing the full conformational landscape of this compound are not prevalent in the provided search results, the methodology is well-established for similar molecules like β-amino acids and menthyl acetate. scirp.orgmpg.de

Quantum Chemical Calculations for Geometric Optimization

Simulations of Intermolecular Interactions and Binding Mechanisms

Simulations of how this compound interacts with its environment, particularly with chiral selectors and solvents, are key to understanding its recognition and binding behavior.

The enantioselective recognition of this compound is a significant area of theoretical investigation. Computational modeling is used to simulate the non-covalent interactions between the ester (the "guest") and a chiral receptor (the "host"). mdpi-res.com These simulations can elucidate the binding mode and explain the basis for chiral discrimination. Studies have shown that amino acid esters, including alanine (B10760859) derivatives, can be recognized by various hosts, such as glucose-based receptors and synthetic macrocycles. ethz.chnih.gov The binding is typically driven by a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric complementarity. ethz.chmdpi.com For example, computational models of a glucose-based receptor binding with an amino acid ester revealed that the complex is stabilized by hydrogen bonds between the host's tetraethylene glycol unit and the guest's ammonium (B1175870) cation, as well as an H-bond between a hydroxyl group on the host and the ester's carbonyl oxygen. ethz.ch The difference in stability between the complexes formed with L- and D-enantiomers, which can be quantified by calculating the binding energies, explains the observed enantioselectivity. ethz.ch

Table 2: Examples of Chiral Host-Guest Systems for Alanine Esters

Host Type Guest Key Interactions Supporting Technique
Triazole linked macrocycles Alanine isopropyl ester Chiral recognition Mass Spectrometry mdpi-res.com
Glucose-based crown ether Alanine methyl ester Hydrogen bonding, Coulombic interactions NMR, Computational Modelling ethz.ch

Hydrogen bonds are paramount in directing the binding of this compound. nih.gov The primary amine (NH2) group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. acs.org Theoretical models can map the network of hydrogen bonds formed between the host and guest, revealing their specific geometries (distances and angles) which are crucial for binding strength. nih.govcaltech.edu

The surrounding solvent profoundly influences these interactions. The binding free energy of a hydrogen-bonded complex is generally expected to decrease as the polarity of the solvent increases, because polar solvents can effectively solvate the individual host and guest molecules, thus reducing the driving force for complexation. researchgate.net Computational studies often use implicit solvation models (like the SMD model) or explicit solvent molecules in molecular dynamics simulations to account for these effects. acs.org The choice of solvent can alter the stability of the host-guest complex and even the preference for a particular enantiomer. ethz.ch For instance, interactions in a non-polar solvent like chloroform (B151607) are dominated by direct hydrogen bonding, whereas in polar solvents, competition with solvent molecules becomes a critical factor. nih.govresearchgate.net

Host-Guest Interactions with Chiral Receptors

Theoretical Studies on Alanine Oligomerization Processes

Theoretical studies on the oligomerization of alanine provide a framework for understanding how peptide bonds might form from its ester derivatives. While much of the research focuses on alanine itself or its ethyl ester, the principles are applicable to the isopropyl ester. rsc.orgmdpi.com Oligomerization involves the formation of a peptide bond between the amino group of one molecule and the carboxyl group (or its activated ester form) of another. Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies for this process. rsc.org

Enzymatic catalysis, for example by proteases like papain, has been shown to facilitate the oligomerization of amino acid esters. mdpi.com Computational models can help to understand the substrate selectivity and the mechanism within the enzyme's active site. In abiotic scenarios, high pressure has been theoretically and experimentally shown to induce the oligomerization of alanine, suggesting that changes in intermolecular distances can facilitate the dehydration reaction required for peptide bond formation. rsc.org Furthermore, studies on depsipeptide formation show that hydroxy acids can mediate the ester-amide exchange, leading to oligomers, a process that can be modeled computationally. mdpi.com These theoretical frameworks are essential for exploring the potential of this compound as a monomer in peptide synthesis under various conditions.

Investigation of Pressure-Induced Peptide Formation from Alanine

High-pressure conditions have been explored as a potential driving force for the prebiotic formation of peptides from amino acids. Research on L-alanine has demonstrated that pressure can induce oligomerization, even at room temperature, without the need for catalysts. chemrxiv.orgrsc.org This process is significant as it suggests a plausible non-enzymatic pathway for the formation of peptide bonds on early Earth, potentially within marine sediments where pressures can be substantial. nih.gov

In a key study, L-alanine powder saturated with its aqueous solution was subjected to high pressures, and the formation of alanylalanine and trialanine was observed. chemrxiv.orgrsc.orgresearchgate.net The oligomerization to alanylalanine was found to commence at a pressure of 5 GPa. rsc.orgresearchgate.net As the pressure was increased, the yields of both the dipeptide and tripeptide also increased. rsc.org This pressure-induced reaction is thought to occur as the increased pressure reduces the intermolecular distances between the zwitterionic L-alanine molecules, specifically bringing the ammonium (-NH3+) and carboxylate (-COO⁻) groups of adjacent molecules into close proximity, thereby facilitating the dehydration reaction that forms the peptide bond. chemrxiv.orgrsc.org

The following table summarizes the maximum yields of alanylalanine and trialanine obtained from the pressure-induced oligomerization of L-alanine at 25 °C.

OligomerPressure (GPa)Maximum Molar Yield Ratio (to initial Alanine)Reference
Alanylalanine111.1 x 10-3 rsc.orgresearchgate.net
Trialanine111.3 x 10-4 rsc.orgresearchgate.net

These findings are significant as they demonstrate that peptide bonds can form under high pressure without additional energy inputs like heat. rsc.org While this research was conducted on L-alanine, it provides a foundational understanding that similar principles of pressure-induced condensation could apply to its esters, such as this compound. The ester group in this compound would likely influence the reaction kinetics and thermodynamics compared to the free carboxyl group of L-alanine. For analytical purposes in such studies, the resulting oligomers are often derivatized, for instance, into N-trifluoroacetic acylated-(Ala)n-O-isopropyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing L-alanine isopropyl ester derivatives with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves esterification of L-alanine with isopropyl alcohol under anhydrous conditions. For example, this compound ibuprofenate ([L-AlaOiPr][IBU]) was synthesized in 97% yield using a two-step process: (1) coupling L-alanine with isopropyl alcohol via acid catalysis, and (2) ion exchange with ibuprofen. Critical parameters include maintaining anhydrous conditions (e.g., using dichloromethane as a solvent) and controlling reaction temperature (−78°C) to minimize racemization . Enantiomeric purity can be verified via chiral GC or HPLC, as demonstrated for N-trifluoroacetylalanine isopropyl ester derivatives .

Q. Which analytical techniques are most effective for characterizing this compound derivatives and verifying their chemical identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For [L-AlaOiPr][IBU], ¹H and ¹³C NMR in CDCl₃ revealed key signals, such as δ 68.87 ppm (C12, isopropyl group) and δ 45.45 ppm (C2, α-carbon). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies ester carbonyl stretches (e.g., 1725–1740 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate molecular composition . Stability in aqueous solutions should be confirmed via HPLC-UV over 72 hours to assess hydrolysis risks .

Advanced Research Questions

Q. How does the ester group configuration in this compound derivatives influence their binding affinity in biological systems?

  • Methodological Answer : Modifications to the ester group (e.g., isopropyl vs. benzyl) alter steric and electronic properties, impacting interactions with target proteins. For instance, L-alanine methyl ester exhibits a 10-fold lower binding affinity (Kd-app ≈ 600–1100 μM) compared to non-modified L-alanine (Kd-app ≈ 60 μM) due to reduced hydrogen-bonding capacity. Isopropyl esters, with bulkier substituents, may enhance lipophilicity but reduce solubility, requiring optimization for membrane permeability in drug delivery systems . Comparative studies using dose-thermal stabilization assays are recommended to quantify these effects .

Q. What strategies are effective in mitigating hydrolysis challenges during experimental handling of this compound derivatives?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Low-temperature storage : Maintain derivatives at −20°C in anhydrous solvents (e.g., DMSO or DMF) to slow ester cleavage.
  • Buffered conditions : Use phosphate-buffered saline (pH 7.4) with <1% aqueous content during in vitro assays.
  • Pre-derivatization stabilization : Add ortho-phthalaldehyde (OPA) reagent before analysis to derivatize hydrolyzed L-alanine, enabling accurate quantification of intact esters via HPLC .

Q. How can researchers optimize reaction conditions for synthesizing phosphonodiamidate prodrugs using this compound?

  • Methodological Answer : Key steps include:

  • Stepwise coupling : React this compound hydrochloride with dichlorophosphate intermediates at −78°C in anhydrous dichloromethane, followed by triethylamine-mediated deprotonation to form phosphonamidate bonds .
  • Ester group selection : Isopropyl esters often outperform tert-butyl or benzyl esters in prodrug activation rates due to balanced lipophilicity and enzymatic cleavage susceptibility. Validate using in vitro hydrolysis assays with esterase-rich matrices (e.g., human plasma) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hydrolysis rates of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Analytical methods : HPLC-UV may underestimate hydrolysis if derivatization agents (e.g., OPA) are added post-hydrolysis. Pre-stabilization protocols are critical .
  • Experimental conditions : Temperature (room vs. 37°C) and solvent composition (aqueous vs. non-polar) significantly impact hydrolysis kinetics. Standardize buffers and validate stability under intended assay conditions .

Tables for Key Data

Property Value/Technique Reference
Synthesis Yield 97% ([L-AlaOiPr][IBU])
NMR Chemical Shift (C12) δ 68.87 ppm (isopropyl group)
FT-IR Stretch 1725–1740 cm⁻¹ (ester carbonyl)
Hydrolysis Stability Stable in aqueous solution for 72 hours (HPLC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.